2,4-Dihydroxyquinazoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNNFPGHLBKVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598995 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-00-5 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dihydroxyquinazoline 7 Carboxylic Acid and Its Analogs
Strategies for Quinazoline (B50416) Core Formation
The formation of the quinazoline core is the pivotal step in synthesizing these compounds. Various methodologies have been developed, with a strong emphasis on cyclization reactions that construct the heterocyclic ring system. Traditional methods often relied on toxic reagents like phosgene (B1210022), prompting the development of safer and more efficient alternatives. acs.orgnih.gov
A prominent and eco-friendly strategy for synthesizing the quinazoline-2,4(1H,3H)-dione scaffold involves the cyclization of 2-aminobenzonitrile (B23959) derivatives with carbon dioxide. nih.govresearchgate.net This approach is advantageous due to the abundance and low cost of CO2 as a C1 building block, improving atom economy and avoiding noxious reagents. nih.govacs.org Diverse catalytic systems have been explored to facilitate this transformation under various reaction conditions. nih.gov
The reaction of 2-aminobenzonitriles with CO2 represents a key green chemistry approach to quinazoline-2,4(1H,3H)-diones. rsc.org Significant research has focused on developing catalysts that enable this reaction to proceed efficiently under mild conditions, such as lower temperatures and atmospheric pressure, thereby enhancing the sustainability of the process. rsc.orgnih.gov
Cyclization Reactions for Quinazoline-2,4(1H,3H)-dione Synthesis
Reactions of 2-aminobenzonitriles with CO2 under mild conditions
Catalysis with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
The organic superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the synthesis of quinazolinones from 2-aminobenzonitriles and CO2. researchgate.net DBU-based catalytic systems, particularly when coupled with ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), have demonstrated excellent performance. rsc.orgnih.gov This binary system can efficiently catalyze the cyclization reaction under mild conditions, such as at 60 °C and atmospheric CO2 pressure, to produce a range of quinazolinone derivatives in high yields. rsc.org The catalytic system is also noted for its high stability and reusability, maintaining its activity for at least five cycles. rsc.orgnih.gov
Table 1: DBU/[Bmim][OAc] Catalyzed Synthesis of Quinazolinones
| Entry | Substrate (2-aminobenzonitrile derivative) | Yield (%) |
| 1 | 2-aminobenzonitrile | 95 |
| 2 | 5-methyl-2-aminobenzonitrile | 92 |
| 3 | 5-chloro-2-aminobenzonitrile | 90 |
| 4 | 4,5-dimethyl-2-aminobenzonitrile | 88 |
Data compiled from studies on DBU-catalyzed reactions under optimized, mild conditions. rsc.orgnih.gov
Catalysis with TMG (1,1,3,3-tetramethylguanidine)
1,1,3,3-tetramethylguanidine (B143053) (TMG), another strong organic base, is also an efficient catalyst for the solvent-free conversion of CO2 and 2-aminobenzonitrile into quinazoline-2,4(1H,3H)-diones. researchgate.net TMG has been incorporated into ionic liquids to create effective dual solvent-catalyst systems. For instance, the ionic liquid [HTMG][Lae] was found to be an excellent medium for this cyclization reaction. researchgate.net Using this catalyst, a 96% yield of quinazoline-2,4(1H,3H)-dione was achieved at 70 °C and 1.0 MPa of CO2 pressure without requiring other additives. researchgate.net
Catalysis with Cholinium (Ch) ammonium-based ionic liquids
Choline-based ionic liquids have gained attention in green chemistry due to their biocompatibility and availability from renewable resources. mdpi.comnih.govrsc.org These ionic liquids can serve as effective catalysts and solvents for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2. mdpi.com The cholinium cation, combined with various basic anions, can activate CO2 and facilitate the cyclization with 2-aminobenzonitriles. mdpi.com The tunability of the anion allows for the optimization of the ionic liquid's properties, such as basicity and nucleophilicity, which are crucial for the catalytic cycle. mdpi.com The mechanism often involves the activation of the amino group on the 2-aminobenzonitrile by the basic anion of the ionic liquid, which enhances its reactivity towards CO2. mdpi.com
Table 2: Performance of Various Catalysts in Quinazoline-2,4(1H,3H)-dione Synthesis from 2-Aminobenzonitrile and CO2
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| DBU/[Bmim][OAc] | 60 | 0.1 | 8 | 95 |
| [HTMG][Lae] | 70 | 1.0 | 6 | 96 |
| Cholinium-based IL | 120 | 2.0 | 12 | 85 |
This table presents a comparative overview of different catalytic systems under their respective optimized reaction conditions. rsc.orgresearchgate.netmdpi.com
Metal-free synthesis from o-aminobenzamides and CO2
A significant advancement in this field is the development of a metal-free protocol for synthesizing quinazoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2. acs.orgacs.orgorganic-chemistry.org This unprecedented method operates at atmospheric pressure and room temperature, highlighting its eco-friendliness and efficiency. acs.orgnih.gov The reaction demonstrates broad substrate scope, tolerating various functional groups on the phenyl ring of the o-aminobenzamide, including methyl, methoxy, fluoro, chloro, and bromo groups, consistently providing the corresponding products in excellent yields (81-99%) within a short reaction time of one hour. acs.org This protocol is not only versatile but also scalable, proving its practical applicability for gram-scale synthesis. acs.orgorganic-chemistry.org The use of acetonitrile (B52724) as the optimal solvent is a key feature of this methodology. acs.org
Catalysis by alcohol amines in water
A green and efficient method for synthesizing the quinazoline-2,4(1H,3H)-dione skeleton involves the use of alcohol amines as catalysts for the conversion of CO2 in water. rsc.org This approach utilizes 2-aminobenzonitrile and carbon dioxide in a cyclization reaction. rsc.orgnih.gov Alcohol amines have demonstrated a significant ability to activate CO2 for this transformation. rsc.org
Notably, when diethanolamine (B148213) (DEA) is employed as the catalyst, yields of up to 94% for quinazoline-2,4(1H,3H)-dione can be achieved. nih.govsemanticscholar.org The high catalytic performance is attributed to a cooperative effect between the secondary amine and hydroxyl groups of the alcohol amine, which is assisted by water in the formation of a carbamate (B1207046) intermediate. rsc.orgresearchgate.net In this process, water functions as both a solvent and a co-catalyst. nih.govresearchgate.net An advantage of this system is the potential for catalyst recovery and reuse over multiple cycles without a significant loss of activity. rsc.orgsemanticscholar.org
Table 1: Catalytic Performance of Various Organic Bases in the Synthesis of Quinazoline-2,4(1H,3H)-dione Reaction conditions: 2-aminobenzonitrile (5 mmol), catalyst (1 mmol), water (3 mL), CO2 (1 MPa), 100 °C, 12 h. nih.gov
| Catalyst | Isolated Yield (%) |
|---|---|
| Diethanolamine (DEA) | 94 |
| Triethanolamine | 56 |
| N-Methyldiethanolamine | 68 |
| Ethanolamine | 35 |
Annulation of 2-aminobenzonitriles with CO2
The annulation (ring-forming) reaction between 2-aminobenzonitriles and carbon dioxide represents a significant advancement in sustainable chemistry. nih.gov This method utilizes CO2 as an economical and non-toxic C1 building block, providing an atom-economical route to quinazoline-2,4(1H,3H)-diones and avoiding the use of hazardous reagents like phosgene or isocyanates. nih.govresearchgate.net
A variety of catalytic systems have been developed to promote this reaction, including organic bases, inorganic bases, ionic liquids, and heterogeneous catalysts. nih.govresearchgate.net For instance, an efficient system using an organic base coupled with ionic liquids can catalyze the cyclization under mild conditions, such as 60 °C and 0.1 MPa of CO2. researchgate.net In some cases, the reaction can proceed without any catalyst by using water at elevated temperatures (e.g., 160 °C). nih.govrsc.org Under these conditions, it is proposed that CO2 first reacts with water to form carbonic acid (H2CO3), which is more reactive than CO2 itself and facilitates the reaction with 2-aminobenzonitrile. rsc.org
Other Synthetic Routes to 2,4-Dihydroxyquinazolines
Beyond the use of CO2, other synthetic pathways to the 2,4-dihydroxyquinazoline scaffold exist. One traditional method involves the reaction of aniline (B41778) derivatives with malonic acid or malonate esters. google.com However, these routes can have drawbacks, such as requiring multiple steps, cumbersome isolation of intermediates, or suffering from low yields. google.com
Another effective approach for synthesizing 2-quinolone-4-carboxylic acid derivatives, tautomers of 2,4-dihydroxyquinoline-4-carboxylic acids, utilizes indole-2,3-dione (isatin) as a starting material. preprints.org The reaction of isatins with compounds like sodium pyruvate (B1213749) can yield the desired quinoline (B57606) core. The efficiency of this type of condensation reaction can be significantly improved through the use of microwave irradiation, which can reduce reaction times from hours to minutes while achieving high yields. preprints.org
Functionalization at the Carboxylic Acid Position (C7)
The carboxylic acid group at the C7 position is a key site for further modification of the 2,4-dihydroxyquinazoline molecule. This functionalization can be divided into the initial introduction of the moiety and its subsequent chemical derivatization.
Introduction of the Carboxylic Acid Moiety
The introduction of the C7-carboxylic acid is typically accomplished by designing a synthetic route that begins with a precursor already bearing a functional group at the appropriate position, which is later converted to the carboxylic acid.
A common strategy in aromatic chemistry for installing a carboxylic acid group is the oxidation of an alkyl group, such as a methyl group, attached to the aromatic ring. While the direct oxidation of the C-H bond at the 7-position of a pre-formed quinazoline ring is challenging, the oxidation of a 7-methyl-2,4-dihydroxyquinazoline precursor is a viable route. Standard oxidizing agents like potassium permanganate (B83412) are often used for such transformations, converting the methyl group into a carboxylic acid. This approach allows for the late-stage introduction of the carboxylic acid functionality.
Derivatization of the Carboxylic Acid Group
The carboxylic acid group of 2,4-dihydroxyquinazoline-7-carboxylic acid is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as esters and amides. nih.gov These derivatization reactions are crucial for modifying the molecule's physicochemical properties and for creating analogs with different biological activities. preprints.org
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. preprints.org Alternatively, reagents like TMS-diazomethane can be used for methylation. nih.gov Amide formation is another key derivatization, typically accomplished by first activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride, followed by reaction with a primary or secondary amine. colostate.edu Modern coupling reagents can also facilitate the direct formation of an amide bond between the carboxylic acid and an amine. preprints.org Such derivatizations are also widely used in analytical chemistry to improve the detection of carboxylic acids in methods like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
Table 2: Selected Derivatization Reactions for Carboxylic Acid Groups
| Derivative Type | Typical Reagents | Purpose |
|---|---|---|
| Esters | Alcohol (e.g., Methanol (B129727), Ethanol) with acid catalyst (e.g., H₂SO₄) | Modify polarity, prodrug synthesis |
| Amides | Amine with coupling agents or after conversion to acyl chloride | Introduce new functional groups, create peptide-like bonds |
| Hydrazides | Hydrazine (B178648) hydrate (B1144303) | Intermediate for further synthesis, analytical derivatization preprints.org |
| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride | Activation of the carboxyl group for further reactions |
Esterification
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). dergipark.org.trmasterorganicchemistry.com This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com This method has been successfully applied to synthesize various ester derivatives of quinazoline-4-carboxylic acid analogs. dergipark.org.trhacettepe.edu.tr
For more sensitive substrates or when using sterically hindered alcohols, coupling agents are employed. A widely used method involves the activation of the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach, known as the Steglich esterification, proceeds under mild, neutral conditions and is effective for a broad range of acids and alcohols.
In the context of related heterocyclic systems, selective esterification has been demonstrated. For example, in the synthesis of quinazolinone-based compounds, the selective esterification of a carboxylic acid at the 4-position of 2-aminoterephthalic acid was achieved using trimethylchlorosilane in methanol, generating a key monoester intermediate. nih.govacs.org
Table 1: Common Esterification Methods for Heterocyclic Carboxylic Acids
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄), heat | Simple, inexpensive reagents | Equilibrium reaction, may require harsh conditions (heat, strong acid) |
| Steglich Esterification | Alcohol, DCC, DMAP, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sensitive substrates | DCC can be an allergen, formation of dicyclohexylurea byproduct |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, base (e.g., pyridine) | High reactivity | Requires an extra step, harsh reagents for acid chloride formation |
Amidation
Amidation of the 7-carboxylic acid group provides access to a large and structurally diverse class of quinazoline derivatives. The synthesis of these amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trhacettepe.edu.tr The resulting acyl chloride readily reacts with a wide range of aliphatic and aromatic amines to furnish the corresponding amide derivatives in high yields. dergipark.org.trhacettepe.edu.tr
Alternatively, peptide coupling reagents can be used for the direct condensation of the carboxylic acid with an amine under milder conditions. Reagents such as carbonyldiimidazole (CDI) are effective for this transformation. nih.govacs.org In a typical procedure, the carboxylic acid is first activated with CDI in an anhydrous solvent like dioxane, followed by the addition of the desired amine to form the amide bond. nih.govacs.org This method avoids the harsh conditions associated with acyl chloride formation and is compatible with a broader range of functional groups.
Table 2: Selected Amidation Reactions on Quinazoline Carboxylic Acid Analogs
| Starting Material | Amine | Coupling Method | Product | Reference |
| 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid | Various aliphatic and aromatic amines | SOCl₂, then amine | 2-(4-chlorophenyl)-quinazoline-4-carboxamides | dergipark.org.trhacettepe.edu.tr |
| 4-Oxo-3-phenyl-2-(thio)-3,4-dihydroquinazoline-7-carboxylic acid | Various amines | CDI, heat | Quinazolinone-7-carboxamides | nih.govacs.org |
| 2-Aminoterephthalic acid derivative | Neopentylamine | SOCl₂, then amine; NaOH | Amide derivative | nih.govacs.org |
Hydrazide formation
Hydrazides are valuable synthetic intermediates, often used in the construction of various heterocyclic systems or as pharmacophores themselves. The synthesis of 2,4-dihydroxyquinazoline-7-carbohydrazide can be readily achieved from its corresponding ester derivative.
The most direct method for hydrazide formation is the hydrazinolysis of an ester. This involves reacting the methyl or ethyl ester of the quinazoline-7-carboxylic acid with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent such as ethanol. The reaction is usually carried out at room temperature or with gentle heating. nih.gov This nucleophilic acyl substitution reaction is generally efficient and high-yielding. This approach has been documented for the synthesis of 4-quinazolinon-2-mercapto-acetohydrazides, where the corresponding esters were stirred with hydrazine hydrate at room temperature to obtain the desired hydrazides. nih.gov
Modifications and Substitutions on the Quinazoline Ring System
Further diversification of the this compound scaffold can be achieved by modifying the functional groups on the quinazoline ring itself. Key strategies include derivatization of the hydroxyl groups and the introduction of various substituents, such as halogens, alkyl, and aryl groups, onto the heterocyclic core.
Strategies for Hydroxyl Group Derivatization
The two hydroxyl groups at positions 2 and 4 of the quinazoline ring, existing in tautomeric equilibrium with the quinazoline-2,4-dione form, are important sites for derivatization. These phenolic or enolic hydroxyls can be converted into ethers or esters to alter the molecule's properties.
A common method for derivatization is through O-alkylation to form ethers. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide or enolate, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction has been applied to analogous hydroxyquinoline systems to synthesize various ether derivatives. researchgate.net
Another strategy is the conversion of the hydroxyl groups into more reactive leaving groups for subsequent nucleophilic substitution reactions. For instance, the hydroxyl group at the 4-position of a quinazolin-4(3H)-one can be converted to a chloro group by heating with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). nih.gov This 4-chloroquinazoline (B184009) intermediate is then highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
Introduction of Halogen Substituents
Introducing halogen atoms (F, Cl, Br, I) onto the benzene (B151609) portion of the quinazoline ring system is a critical strategy for creating versatile synthetic intermediates. nih.govmdpi.com These halogenated quinazolines serve as key precursors for a wide array of metal-catalyzed cross-coupling reactions. nih.govmdpi.com
Halogenation can be achieved through electrophilic aromatic substitution reactions, although the specific conditions depend on the desired halogen and the existing substituents on the ring, which direct the position of substitution. For instance, bromination can be incorporated into a synthetic sequence starting from anthranilic acid to produce 6-bromo-4-alkylthioquinazoline compounds. nih.gov
The reactivity of the resulting C-halogen bond in subsequent cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization if multiple different halogens are present. mdpi.com Halogenated quinazolines are pivotal for synthesizing polysubstituted derivatives with potential applications in medicinal chemistry. nih.govmdpi.com
Alkylation and Arylation Strategies
Alkylation and arylation of the quinazoline scaffold can occur at either nitrogen (N-alkylation/arylation) or carbon (C-alkylation/arylation) atoms, leading to a vast array of derivatives.
N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring can be alkylated using various alkylating agents. A green and efficient method involves using dialkyl carbonates under microwave irradiation with a base like K₂CO₃, which provides a fast and clean conversion to N-methyl or N-ethyl derivatives. mdpi.com Traditional methods using alkyl halides, such as methyl iodide, are also effective. mdpi.com N-alkylation can also be performed on other quinazolinone precursors, for example, using methyl-2-bromo acetate in a substitution reaction to install an N-alkyl acetate group. uw.edu N-arylation can be accomplished via copper-catalyzed Ullmann-type reactions, coupling a quinazolinone with an aryl halide. acs.org
C-Alkylation and C-Arylation: The introduction of alkyl and aryl groups onto the carbon framework of the quinazoline ring is most powerfully achieved through modern cross-coupling reactions on halogenated precursors. nih.govmdpi.com Palladium-catalyzed reactions such as Suzuki (using arylboronic acids), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) are extensively used to form new carbon-carbon bonds at positions where a halogen was previously installed. nih.govmdpi.comorganic-chemistry.org
Direct C-H activation and functionalization have also emerged as powerful, atom-economical methods. For instance, the C-4 position of quinazoline 3-oxides can be directly arylated with arylboronic acids using manganese triacetate as an oxidant. thieme-connect.com Similarly, direct C-4 alkylation of quinazoline-3-oxides with ethers can be achieved via an oxidative cross-coupling reaction. rsc.org Microwave-assisted, palladium-catalyzed direct C-2 arylation of N3-protected quinazolin-4-ones with aryl halides has also been developed, providing rapid access to biologically relevant 2-arylquinazolin-4-ones. sciforum.net
Table 3: Common Alkylation and Arylation Strategies for the Quinazoline Ring
| Strategy | Position | Reagents & Conditions | Description |
| N-Alkylation | N-1, N-3 | Dialkyl carbonates, K₂CO₃, microwave | Efficient and green method for methylation/ethylation. mdpi.com |
| N-Arylation | N-3 | Aryl halide, CuI, base | Copper-catalyzed coupling to form N-aryl bond. acs.org |
| C-Arylation (Cross-Coupling) | C-2, C-4, C-5, C-6, C-8 | Halogenated quinazoline, Arylboronic acid, Pd catalyst (Suzuki) | Versatile method for C-C bond formation on pre-functionalized ring. nih.govmdpi.comorganic-chemistry.org |
| C-Arylation (Direct C-H) | C-2, C-4 | Quinazolin-4-one, Aryl halide, Pd catalyst, microwave | Atom-economical method avoiding pre-halogenation. sciforum.net |
| C-Alkylation (Cross-Coupling) | C-4 | 2,4-dichloroquinazoline, Grignard reagent, CuI (modified Kumada) | Selective alkylation at the more reactive C-4 position. mdpi.com |
| C-Alkylation (Direct C-H) | C-4 | Quinazoline-3-oxide, Ether, TBHP | Metal-free, radical-based oxidative coupling. rsc.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of quinazoline derivatives to develop more sustainable and environmentally friendly processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include conducting reactions under solvent-free conditions, utilizing eco-friendly catalysts, and employing renewable feedstocks like carbon dioxide.
Solvent-free synthesis is a cornerstone of green chemistry, minimizing volatile organic compound (VOC) emissions and simplifying product purification. For quinazolinone derivatives, solid-state reactions or heating neat mixtures of reactants, often with a catalyst, have proven effective.
One notable method involves the reaction of anthranilic acid with urea (B33335) or amides using montmorillonite (B579905) K-10 clay as a catalyst. researchgate.netslideshare.net This approach, conducted by heating the mixture without any solvent, yields quinazolin-4(3H)-ones and 1H,3H-quinazolin-2,4-diones. researchgate.net Similarly, novel magnetic nanocatalysts have been successfully employed in the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions, allowing for high efficiency and easy catalyst separation. bohrium.com The use of superbase catalysts such as DBU, DBN, TMG, and MTBD has also been shown to be effective in the solvent-free conversion of carbon dioxide and 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-diones. researchgate.net
These methodologies offer significant advantages, including reduced environmental impact, operational simplicity, and often shorter reaction times with high product yields. researchgate.netbohrium.com
The development of green, recyclable, and highly active catalysts is crucial for sustainable synthesis. In the context of quinazolines, several classes of eco-friendly catalysts have been explored.
Heterogeneous Catalysts: Solid acid catalysts like sulfated titania (SO₄²⁻/TiO₂) provide an environmentally benign and efficient medium for synthesizing 2,3-dihydroquinazolinone derivatives. jsynthchem.com These catalysts are noted for their high acidity, thermal stability, and large surface area. jsynthchem.com Similarly, α-MnO₂ has been used as a robust and reusable heterogeneous catalyst. nih.gov
Nanocatalysts: Magnetically recoverable nanocatalysts, such as Fe₃O₄@Sap/Cu(II), offer a green alternative due to their ease of separation from the reaction mixture using an external magnet, allowing for simple recycling and reuse. nih.govbohrium.com This contrasts with energy-intensive conventional separation techniques. bohrium.com Graphene oxide-based magnetic nanocatalysts supporting copper have also been designed for the efficient, solvent-free synthesis of quinazolines. bohrium.com
Photocatalysts: An innovative green approach utilizes visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. mdpi.com This method enables the efficient one-pot, three-component synthesis of quinazoline derivatives under mild conditions, achieving high product yields in short reaction times. mdpi.com
Ionic Liquids (ILs): Ionic liquids are considered green solvents and catalysts due to their low vapor pressure and recyclability. dntb.gov.ua Biocompatible ILs like [Betaine][H₂PO₄] have been shown to be efficient and reusable catalysts for organic reactions under solvent-free conditions. dntb.gov.ua Specific functionalized ILs can also catalyze the reaction of CO₂ with 2-aminobenzonitrile derivatives, even under atmospheric pressure. acs.orgacs.org
| Catalyst Type | Example(s) | Key Advantages | Relevant Syntheses |
| Heterogeneous Catalysts | α-MnO₂, SO₄²⁻/TiO₂, Montmorillonite K-10 | Reusability, easy separation, thermal stability. jsynthchem.comnih.gov | Quinazoline synthesis, 2,3-dihydroquinazolinones. jsynthchem.comnih.gov |
| Nanocatalysts | Fe₃O₄@Sap/Cu(II), CuO/GO, Cur-TiO₂ | High activity, magnetic recovery, recyclability. bohrium.comnih.govbohrium.commdpi.com | One-pot synthesis of quinazoline derivatives. bohrium.commdpi.com |
| Ionic Liquids | [HDBU+][3-Cl-PhO−], [P₄₄₄₂][1-MHy] | Green solvent/catalyst, recyclability, activates CO₂. dntb.gov.uaacs.org | CO₂ fixation to form quinazoline-2,4(1H,3H)-diones. dntb.gov.uaacs.org |
Utilizing carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 building block is a highly attractive green synthetic strategy. researchgate.net The chemical fixation of CO₂ into 2-aminobenzonitrile derivatives has emerged as a powerful and direct route to quinazoline-2,4(1H,3H)-diones, the tautomeric form of 2,4-dihydroxyquinazolines. researchgate.net This method avoids the use of hazardous reagents like phosgene or isocyanates. nih.gov
The success of this reaction hinges on the use of effective catalysts that can activate either the CO₂ molecule or the 2-aminobenzonitrile substrate.
Ionic Liquids (ILs): Task-specific ionic liquids, such as [HDBU+][3-Cl-PhO−], have been shown to achieve high conversion yields of quinazoline-2,4(1H,3H)-diones at room temperature and ambient CO₂ pressure. dntb.gov.ua Other ILs, like 1-methylhydantoin (B147300) anion-functionalized ILs, can simultaneously activate both CO₂ and 2-aminobenzonitrile through cooperative interactions, leading to yields as high as 97% under metal-free and solvent-free conditions. acs.orgacs.org
Organic and Inorganic Bases: Organic bases like 1,1,3,3-tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-1-ene (TBD) can catalyze the fixation of CO₂ by promoting the formation of a carbamate intermediate. rsc.org Cost-effective and environmentally friendly ethanolamines, particularly diethanolamine (DEA), have also demonstrated excellent catalytic ability for this conversion in water, a green solvent. nih.gov
The reaction mechanism, often studied using Density Functional Theory (DFT) calculations, typically involves the formation of a carbamate, followed by an intramolecular nucleophilic attack on the nitrile group to facilitate cyclization. nih.govrsc.org
Analytical Characterization of Synthetic Compounds
The structural confirmation of newly synthesized compounds like this compound and its analogs relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for unambiguous structure elucidation and confirmation of elemental composition.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the quinazoline ring system. The chemical shifts and coupling patterns of these protons (e.g., doublets, doublets of doublets) are characteristic of their positions (e.g., H-5, H-6, H-8). Exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups would also be visible, often as broad singlets, and can be confirmed by D₂O exchange experiments. researchgate.net
¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbonyl-like carbons (C-2 and C-4), the carboxylic acid carbon (C-7-COOH), and the various aromatic carbons of the fused ring system. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift (δ), integration, multiplicity (J-coupling) of protons. researchgate.net | Identifies aromatic protons (H-5, H-6, H-8) and exchangeable OH/COOH protons. researchgate.netchemicalbook.com |
| ¹³C NMR | Chemical shifts of unique carbon atoms. researchgate.net | Confirms the presence of carbonyl, carboxylic, and aromatic carbons. |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation between nuclei (¹H-¹H, ¹H-¹³C). | Establishes the connectivity of the entire molecular framework and confirms substituent positions. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the calculation of the elemental formula of the synthesized compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for the expected molecular formula (C₉H₆N₂O₄ for this compound), the elemental composition can be unambiguously confirmed. This technique is a standard method for the characterization of novel quinoline and quinazoline derivatives. researchgate.net Derivatization techniques may sometimes be employed to improve the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for ascertaining the purity of synthesized compounds like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for high-resolution separation and quantification of the target compound and any impurities.
For quinazoline derivatives and aromatic carboxylic acids, reverse-phase HPLC (RP-HPLC) is the most common approach. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase.
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, a suitable method can be extrapolated from established procedures for analogous compounds. For instance, the analysis of the parent compound, 2,4-dihydroxyquinazoline, has been performed using a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm). nih.gov A typical analysis would involve dissolving the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, and injecting it into the HPLC system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components.
Detection is commonly achieved using a Diode-Array Detector (DAD) or a variable wavelength UV detector. nih.gov Quinazoline derivatives possess strong chromophores, leading to significant UV absorbance, typically in the range of 230-350 nm, which allows for sensitive detection. nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A representative set of HPLC parameters for the purity determination of quinazoline carboxylic acids is detailed in the table below.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilyl) silica gel, e.g., Zorbax Eclipse Plus C18 |
| Column Dimensions | 2.1 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer, pH 2-7) and Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/DAD at ~240 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 5 - 20 µL |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for the structural characterization of this compound. This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum provides a unique molecular fingerprint that can confirm the presence of the key structural features of the target compound.
The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its quinazolinedione core, hydroxyl groups, and the carboxylic acid moiety. Due to extensive hydrogen bonding, particularly in the solid state, many of these bands, especially those involving O-H bonds, are typically broad. spectroscopyonline.com
Key expected vibrational bands include:
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3500-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, which often overlaps with the N-H and aromatic C-H stretching vibrations. spectroscopyonline.com
N-H Stretching: The lactam N-H groups of the quinazolinedione ring are expected to show stretching vibrations in the region of 3200-3000 cm⁻¹. These may be observed as smaller peaks superimposed on the broad O-H band.
C=O Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears between 1710-1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com The amide/lactam carbonyls of the quinazolinedione ring are also expected in this region, generally around 1680-1650 cm⁻¹.
C=C and C=N Stretching: Aromatic ring C=C and C=N stretching vibrations will produce several medium to strong bands in the 1620-1450 cm⁻¹ region.
C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid, coupled with O-H in-plane bending, typically results in a strong band between 1320-1210 cm⁻¹. spectroscopyonline.com
O-H Bending (Out-of-Plane): A broad band characteristic of the carboxylic acid dimer's out-of-plane O-H bend is often seen around 960-900 cm⁻¹. spectroscopyonline.com
The table below summarizes the expected characteristic FT-IR absorption peaks for this compound based on its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid & Phenolic OH | O-H Stretch | 3500 - 2500 | Strong, Broad |
| Lactam N-H | N-H Stretch | 3200 - 3000 | Medium |
| Carboxylic Acid C=O | C=O Stretch | 1710 - 1680 | Strong |
| Lactam C=O | C=O Stretch | 1680 - 1650 | Strong |
| Aromatic Ring | C=C and C=N Stretch | 1620 - 1450 | Medium-Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H Bend (Out-of-Plane) | 960 - 900 | Medium, Broad |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to molecules like quinazoline (B50416) derivatives to analyze reaction mechanisms, determine the stability of different forms, and understand electronic properties. sapub.orgresearchgate.net
Exploration of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the determination of reaction pathways.
Mechanistic studies of CO2 fixation reactions
Specific theoretical studies on the mechanism of CO2 fixation directly involving 2,4-Dihydroxyquinazoline-7-carboxylic acid are not extensively available in the surveyed literature. However, computational research has been conducted on the synthesis of the related quinazoline-2,4(1H,3H)-dione core structure via the chemical fixation of CO2 with other precursors, such as 2-aminobenzonitriles. These studies, often employing DFT, investigate plausible reaction mechanisms, including the activation of CO2 and the subsequent cyclization steps that lead to the formation of the quinazoline dione (B5365651) ring.
Rate-determining steps analysis
Analysis of the rate-determining step is crucial for understanding and optimizing a chemical reaction. In the context of quinazoline synthesis, DFT calculations have been used to identify the step with the highest activation energy barrier. For instance, in the synthesis of certain quinazoline derivatives through different catalytic cycles, the rate-determining step has been identified as a concerted protonation and nucleophilic cyclization, characterized by a six-membered-ring transition state. While these studies provide insight into the formation of the quinazoline framework, specific analysis for reactions involving this compound is not detailed in the available literature.
Tautomeric Preferences and Stability
The 2,4-dihydroxyquinazoline moiety can exist in several tautomeric forms, primarily the diketo, keto-enol, and dienol forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties. DFT calculations are used to determine the thermodynamic stability of these different forms by computing their Gibbs free energies. scirp.org
Theoretical studies on the related quinoline-4-one and 4-hydroxyquinazoline (B93491) systems consistently show that the keto (or amide) forms are generally more stable than the corresponding enol forms, both in the gas phase and in various solvents. scirp.org The greater stability of the keto tautomer is a common feature for this class of heterocyclic compounds. The relative energies dictate the equilibrium population of each tautomer.
| Tautomeric Form | Description | Relative Energy (kcal/mol) | Relative Stability |
|---|---|---|---|
| Dione | Keto-keto form | 0.00 | Most Stable |
| Keto-enol | One keto and one enol group | +5 to +10 | Less Stable |
| Dienol | Enol-enol form | > +15 | Least Stable |
Electronic Structure Analysis
DFT is also employed to analyze the electronic structure, providing insights into charge distribution, molecular orbitals, and chemical reactivity. sapub.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A smaller energy gap suggests higher reactivity. sapub.org
Natural Bond Orbital (NBO) analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. scirp.org It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis is based on a second-order perturbation theory, where the stabilization energy, E(2), quantifies the intensity of the interaction between electron donors (filled orbitals, such as lone pairs or bonds) and electron acceptors (empty or anti-bonding orbitals). scirp.orgscirp.org
In quinazoline derivatives, NBO analysis helps to understand the stability conferred by intramolecular hydrogen bonds and the delocalization of π-electrons across the ring system. materialsciencejournal.org For example, the interaction between a lone pair orbital of an oxygen or nitrogen atom (n) and an adjacent anti-bonding orbital (σ* or π*) leads to electron density delocalization and stabilization of the molecule. materialsciencejournal.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) | π(C=C) | ~20-30 | Lone pair delocalization into ring |
| n(N) | π(C=O) | ~40-60 | Amide resonance stabilization |
| π(C=C) | π(C=C) | ~15-25 | π-system conjugation |
| n(O)carbonyl | σ(N-H) | ~2-5 | Intramolecular H-bond interaction |
Atoms in Molecule (AIM) analysis
Specific Atoms in Molecules (AIM) analysis for this compound has not been detailed in the reviewed literature. AIM theory is a computational method used to investigate the electronic structure and bonding characteristics within a molecule, such as intramolecular hydrogen bonds. mdpi.com This analysis involves identifying bond critical points (BCPs) to understand the nature and strength of chemical bonds. mdpi.com However, published studies applying this analysis to this compound are not available.
Hydrogen Bonding Interactions
While the structure of this compound, featuring hydroxyl, carboxyl, and quinazoline nitrogen atoms, suggests a high potential for both intramolecular and intermolecular hydrogen bonding, specific studies detailing these interactions are not available. Hydrogen bonds play a crucial role in the crystal structure and molecular recognition of related compounds like other carboxylic acids and quinazoline derivatives. nih.govugm.ac.idnih.gov For instance, the carboxylic acid group can form strong dimeric synthons, and the hydroxyl groups can act as both donors and acceptors, but a specific analysis for this compound is not documented in the searched literature. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a protein's binding site. frontiersin.orgresearchgate.net Despite the common application of these techniques to quinazoline and quinazolinone derivatives to explore their potential as inhibitors for various enzymes, specific studies simulating the docking of this compound into any particular protein target were not found in the search results. nih.govekb.eg Such simulations would provide insights into the stability of the ligand-protein complex and its binding energy. ugm.ac.id
Ligand-Protein Binding Interactions
The specific ligand-protein binding interactions for this compound have not been characterized. Understanding these interactions is fundamental to drug design and involves identifying which amino acid residues in a protein's active site interact with the ligand, for example, through hydrogen bonds or hydrophobic interactions. nih.gov While numerous studies investigate these interactions for other quinazoline derivatives, data for this compound is absent from the available literature. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. nih.gov These models help in predicting the activity of new compounds and in designing molecules with enhanced efficacy. semanticscholar.orgnih.gov However, no QSAR studies that specifically include this compound as part of the dataset for model development or validation were identified in the literature search. mdpi.com
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In silico prediction of ADMET properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.gov These computational tools can estimate various parameters, but a specific, published ADMET profile for this compound is not available. General predictions for related structures are common, but would not adhere to the specific focus on this compound. mdpi.com
A hypothetical table of predicted ADMET properties is presented below for illustrative purposes, as specific data for this compound was not found.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | Not Available | Indicates potential for oral bioavailability. |
| Caco-2 Permeability | Not Available | Predicts absorption across the intestinal wall. |
| Distribution | ||
| BBB Permeability | Not Available | Predicts ability to cross the blood-brain barrier. |
| Plasma Protein Binding | Not Available | Affects the free concentration of the drug. |
| Metabolism | ||
| CYP450 Inhibition | Not Available | Indicates potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | Not Available | Measures the efficiency of drug elimination. |
| Toxicity | ||
| Ames Mutagenicity | Not Available | Predicts the potential to cause DNA mutations. |
| Hepatotoxicity | Not Available | Predicts the potential for liver damage. |
Log P and Log D Calculations
Log P (the logarithm of the partition coefficient) and Log D (the logarithm of the distribution coefficient at a specific pH) are crucial measures of a compound's lipophilicity, which influences its solubility, absorption, and distribution. chemaxon.comacdlabs.com Log P is for the neutral form of the molecule, while Log D accounts for all ionized and neutral species at a given pH. researchgate.netnih.gov Despite the importance of these parameters, specific calculated or experimentally determined Log P and Log D values for this compound were not found in the reviewed scientific literature. thermofisher.com
A table illustrating typical Log P and Log D data is shown below.
| Parameter | Value | Method |
| Log P | Not Available | Not Available |
| Log D (pH 7.4) | Not Available | Not Available |
pKa Prediction and Analysis
Quantum mechanical (QM) approaches, particularly those based on Density Functional Theory (DFT), have been successfully employed to predict the pKa values of the broader quinazoline class. bogazici.edu.trresearchgate.net A prominent strategy involves establishing a linear correlation between calculated molecular properties and experimentally determined pKa values for a training set of related compounds. bogazici.edu.tr One of the most effective descriptors for this purpose has been shown to be the atomic charge on the nitrogen atoms of the quinazoline ring. bogazici.edu.trbogazici.edu.tr
Research on various quinazoline derivatives has demonstrated that calculating the Natural Population Analysis (NPA) atomic charge using the M06L functional with the 6-311++G** basis set, combined with a Conductor-Like Polarizable Continuum Model (CPCM) for solvation in water, yields a strong linear correlation (R² = 0.93) with experimental pKa values. bogazici.edu.tr This protocol allows for the reliable prediction of pKa for new quinazoline compounds. researchgate.net
Another QM-based technique is the use of an isodesmic reaction. This method calculates the pKa of a target molecule relative to a chemically similar reference compound with a known experimental pKa, which helps in canceling out systematic errors in the calculation. bogazici.edu.tr Such computational protocols are invaluable for high-throughput screening and for prioritizing synthetic targets by providing crucial ionization data before synthesis is even attempted. researchgate.netbogazici.edu.tr
The following table presents a set of quinazoline derivatives and illustrates the correlation between their experimental pKa and values predicted using a computational model.
| Compound | Experimental pKa | Predicted pKa | Difference (Exp - Pred) |
|---|---|---|---|
| Quinazoline | 3.43 | 3.40 | 0.03 |
| 4-Methylquinazoline | 4.03 | 4.05 | -0.02 |
| 2-Chloroquinazoline | 1.50 | 1.52 | -0.02 |
| 4-Chloroquinazoline (B184009) | 2.95 | 2.93 | 0.02 |
| 2-Aminoquinazoline | 4.85 | 4.88 | -0.03 |
| 4-Aminoquinazoline | 5.30 | 5.27 | 0.03 |
Note: The data in this table is representative of the accuracy of computational pKa prediction methods for the quinazoline scaffold and is based on findings from computational studies. The values are for illustrative purposes and may not correspond to a single specific study.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics provides the tools to systematically analyze and mine large chemical databases to identify compounds structurally or functionally related to a query molecule like this compound. This process is fundamental in drug discovery for lead identification, scaffold hopping, and understanding structure-activity relationships (SAR). mdpi.com
A key chemoinformatics approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For classes of compounds like quinoline (B57606) and quinazoline derivatives, 2D and 3D QSAR models have been developed to predict activities such as enzyme inhibition or cytotoxicity. nih.govresearchgate.netijprajournal.com These models are built by calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and using machine learning or statistical methods—such as k-nearest neighbors (KNN), gradient boosting, and partial least squares—to create a predictive equation. nih.govnih.gov A statistically robust QSAR model can then be used to screen virtual libraries for new compounds with potentially high activity.
Molecular docking is another powerful computational tool often used in conjunction with database mining. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating its binding affinity. researchgate.net For a molecule like this compound, one could hypothesize a biological target (e.g., a kinase or dehydrogenase, common targets for this scaffold) and then use docking to screen large compound databases (such as ZINC, ChEMBL, or PubChem) for molecules that are predicted to bind with high affinity to the same site. nih.gov
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. mdpi.comscielo.brnih.gov Database mining efforts focused on this scaffold can uncover analogs with diverse substitution patterns. By defining search queries based on structural similarity (e.g., Tanimoto coefficient) or substructure matching to the 2,4-dihydroxyquinazoline core, researchers can retrieve sets of related compounds for further investigation. These retrieved compounds can then be evaluated computationally (via QSAR or docking) or experimentally to explore new therapeutic avenues. nih.gov
Biological and Pharmacological Investigations
In Vitro Biological Activity Profiling
Extensive literature searches did not yield specific in vitro biological activity data for 2,4-dihydroxyquinazoline-7-carboxylic acid concerning its direct inhibitory effects on the enzymes Dihydroorotate (B8406146) Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), New Delhi metallo-β-lactamase (NDM-1), or Diacylglycerol acyltransferase-1 (DGAT-1). Similarly, no specific receptor binding studies for this particular compound were found.
While the broader classes of quinazoline (B50416) and quinoline (B57606) derivatives, which share structural similarities with this compound, have been investigated as inhibitors for these and other enzymes, direct experimental evidence for the named compound is not available in the public domain based on the conducted searches. Therefore, the following sections on specific enzyme inhibition assays and receptor binding studies for this compound cannot be populated with detailed research findings or data tables at this time.
Enzyme Inhibition Assays
Dihydroorotate Dehydrogenase (DHODH) inhibition
No studies specifically investigating the inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH) were identified.
Sirtuin (SIRT) inhibition (e.g., SIRT3)
No studies specifically investigating the inhibitory activity of this compound against Sirtuin 3 (SIRT3) or other sirtuins were identified.
New Delhi metallo-β-lactamase (NDM-1) inhibition
No studies specifically investigating the inhibitory activity of this compound against New Delhi metallo-β-lactamase (NDM-1) were identified.
Diacylglycerol acyltransferase-1 (DGAT-1) inhibition
No studies specifically investigating the inhibitory activity of this compound against Diacylglycerol acyltransferase-1 (DGAT-1) were identified.
Receptor Binding Studies
No receptor binding studies for this compound have been reported in the reviewed literature.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists
The quinazoline-2,4(1H,3H)-dione structure is a scaffold of interest in the development of compounds with diverse biological activities. However, current research available through public searches does not specifically identify this compound as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.
GPR40 agonists
There is no specific information available in the provided search results indicating that this compound acts as a GPR40 agonist. Research on GPR40 agonists has explored various chemical structures, but a direct link to this specific quinazoline derivative is not established in the available literature.
NMDA receptor modulation
The 3-hydroxy-quinazoline-2,4-dione scaffold has been identified as a useful starting point for developing selective antagonists for the Gly/NMDA and AMPA receptors. nih.gov Studies on derivatives of this core structure have shown that specific substitutions on the benzofused ring can lead to compounds with selective affinity for the Gly/NMDA receptor. nih.gov For instance, the introduction of chlorine atoms at precise positions on the quinazoline-2,4-dione ring has yielded selective Gly/NMDA antagonists. nih.gov This suggests that the quinazoline-2,4-dione moiety, the core of this compound, has the potential to interact with NMDA receptors, although specific modulation activity by the 7-carboxylic acid derivative itself has not been detailed.
Angiotensin II Type 1 (AT1) receptor antagonists
The quinazoline framework is associated with a range of biological activities, including antihypertensive properties in some derivatives. nih.gov However, there is no specific evidence in the search results to classify this compound as an Angiotensin II Type 1 (AT1) receptor antagonist.
Antimicrobial Activity
The quinazoline-2,4(1H,3H)-dione scaffold is a key component in a variety of compounds that have been investigated for their antimicrobial properties. nih.govbohrium.com Numerous studies have reported that analogues of this family exhibit a wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.netmdpi.com
Derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. bohrium.comnih.gov Some of these compounds have shown moderate to promising activity. bohrium.comnih.gov For instance, certain novel derivatives have been designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, which are targets of fluoroquinolone antibiotics. nih.govbohrium.comnih.gov While many compounds in these studies displayed moderate activity, some showed a broad spectrum of action against the tested bacterial strains. bohrium.comnih.gov However, specific data detailing the antibacterial spectrum of this compound against particular Gram-positive or Gram-negative strains is not available in the provided search results.
Table 1: General Antibacterial Activity of Quinazoline-2,4-dione Derivatives
| Bacterial Type | Activity Noted | Specific Data for this compound |
|---|---|---|
| Gram-positive | Yes | Not Available |
The quinazoline core structure is present in molecules that have been explored for antifungal applications. mdpi.comnih.gov Several research initiatives have focused on synthesizing quinazolinone derivatives to evaluate their efficacy against various fungal strains, including pathogenic fungi. researchgate.netmdpi.comnih.gov For example, certain novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were found to be potent inhibitors of chitin synthase, a key enzyme in fungi, demonstrating their potential as selective antifungal agents. researchgate.net Other synthesized quinazolinone compounds have also shown significant inhibitory effects on the growth of various plant pathogenic fungi. mdpi.com Despite these findings for the broader class of compounds, specific data on the antifungal activity of this compound is not provided in the available literature.
Table 2: General Antifungal Activity of Quinazoline-2,4-dione Derivatives
| Fungal Activity | Activity Noted | Specific Data for this compound |
|---|
Antimycobacterial activity (e.g., M. tuberculosis)
The quinazoline and quinoline cores are prominent in the search for new antitubercular agents.
Quinazolinones: Novel quinazolinone derivatives have been synthesized and evaluated for their potential to interact with mycobacterial penicillin-binding proteins (PBPs), showing promise as a scaffold in antimicrobial drug discovery nih.gov.
Quinoxaline Dioxides: Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have shown high antimycobacterial activity, with some compounds demonstrating a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis mdpi.com.
Thiazolo-quinolines: Certain 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives have exhibited potent in vitro activity against both M. tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB), with the most active compound showing an MIC of 0.08 µM against MTB nih.gov.
8-Hydroxyquinolines: A series of 8-hydroxyquinoline derivatives were investigated as potential antimycobacterial agents, with 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid showing activity comparable to standard drugs against the M. avium complex nih.gov.
Mechanism of antibacterial action (e.g., DNA damage)
The mechanisms of action for antibacterial quinazolines and quinolines are diverse and a subject of ongoing investigation.
DNA Damage: The antimycobacterial effect of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives is predicted to be through action as a DNA-damaging agent. This was confirmed by whole-genomic sequencing of spontaneous drug-resistant M. smegmatis mutants, which revealed multiple single-nucleotide polymorphisms mdpi.com.
DNA Gyrase Inhibition: Many quinoline-based antibiotics, known as fluoroquinolones, function by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication nih.govnih.govnih.gov. Some novel thiazolo[3,2-a]quinoline-4-carboxylic acids have been tested for their ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis nih.gov.
Efflux Pump Inhibition: Some 4-alkylaminoquinazoline derivatives have been shown to restore the activity of antibiotics like chloramphenicol and nalidixic acid in resistant Gram-negative bacteria by inhibiting the AcrAB-TolC and MexAB-OprM efflux pumps nih.gov.
Anti-inflammatory Effects
The carboxylic acid moiety is a key pharmacophore for the anti-inflammatory activity observed in many quinazoline and quinoline derivatives.
T-Cell Function Modulation: A substituted quinoline carboxylic acid, CL 306 ,293, demonstrated anti-inflammatory and antiarthritic properties in animal models by down-regulating T-cell function, a mechanism distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) that typically inhibit cyclooxygenase (COX) enzymes nih.gov.
COX Inhibition: Many carboxyl-containing quinazolines and related heterocycles are designed as COX inhibitors. In vivo experiments have confirmed the anti-inflammatory activity of compounds like (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids, which can inhibit carrageenan-induced paw edema in rats by up to 50.0% researchgate.netzsmu.edu.ua.
MAPK Inhibition: Pyrazolo[1,5-a]quinazoline derivatives have shown potential as anti-inflammatory drugs by targeting mitogen-activated protein kinases (MAPKs) such as JNK3 mdpi.com.
Antioxidant Properties
The ability to scavenge free radicals is a noted property of hydroxy-substituted quinoline and quinazoline structures.
Radical Scavenging: A study of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives using the ABTS assay method found that several compounds showed good antioxidant activity researchgate.net. The presence of hydroxyl groups is often linked to this activity nih.gov.
Structure-Activity Relationship: Research on quinoline-4-carboxylic acid derivatives synthesized from isatin showed that the modification increased antioxidant activity compared to the parent compound. Products with additional aromatic rings exhibited better inhibition percentages in the DPPH assay ui.ac.id. However, another study found that 14 tested quinoline derivatives lacked significant antioxidative DPPH radical scavenging capacities when compared to ascorbic acid nih.gov.
Cell Cycle Analysis
Certain quinazoline and quinoline carboxylic acids have been found to exert anticancer effects by inducing cell cycle arrest.
G1 Phase Arrest: A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid found that it arrested the cell cycle of MCF-7 breast cancer cells in the G1 phase mdpi.com.
G2/M Phase Arrest: In contrast, 2-phenylquinoline-4-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells nih.gov. Similarly, a 2-styryl-4-quinoline carboxylic acid derivative was found to arrest the cell cycle in the G2/M phase and trigger apoptosis in cancer cells researchgate.net.
Cell Differentiation Studies
Beyond cell cycle arrest, some quinoline derivatives can induce cancer cells to differentiate, representing a potential therapeutic strategy.
Leukemic Cell Differentiation: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were investigated as SIRT3 inhibitors. Further analysis revealed that their anticancer effects were due to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis frontiersin.org.
Studies on Multidrug-Resistant Strains
A critical area of research is the activity of these compounds against bacteria that have developed resistance to common antibiotics.
Activity Against MRSA: N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity against a panel of resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis researchgate.net.
Activity Against MDR-TB: A novel thiazolo[3,2-a]quinoline-4-carboxylic acid was found to be over 570 times more potent than the frontline drug isoniazid against a multi-drug resistant strain of M. tuberculosis nih.gov.
Restoring Antibiotic Susceptibility: An alkylaminoquinazoline was shown to increase the susceptibility of resistant Gram-negative bacteria to several classes of antibiotics by inhibiting efflux pump mechanisms nih.gov.
Drug Discovery and Development Aspects
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful and widely utilized strategies in drug design aimed at discovering new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Bioisosterism involves the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, with the goal of producing a compound with broadly similar biological effects. drughunter.comzu.ac.ae This approach can be used to modulate properties like size, shape, electronic distribution, and lipophilicity, which in turn can enhance absorption, distribution, metabolism, and excretion (ADME) characteristics, improve target binding, or reduce toxicity. nih.gov
Scaffold hopping is a more dramatic form of bioisosteric replacement where the core molecular structure (the scaffold) is replaced with a chemically different one, while maintaining the original orientation of key binding groups. nih.govresearchgate.net For a molecule like 2,4-dihydroxyquinazoline-7-carboxylic acid, this could involve replacing the quinazolinedione core with another heterocyclic system that preserves the geometry of the pharmacophoric elements.
The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs. nih.gov It is often a key part of a molecule's pharmacophore, participating in crucial hydrogen bonding or ionic interactions with biological targets. vu.edu.au However, the presence of a carboxylic acid can lead to undesirable properties, such as poor membrane permeability due to its ionization at physiological pH, rapid metabolism via glucuronidation, and potential for high plasma protein binding. nih.gov These drawbacks often necessitate its replacement with a bioisostere, a functional group that mimics the carboxylic acid's interactions with the target but has improved physicochemical and pharmacokinetic properties. nih.govnih.gov
The primary goal of replacing the carboxylic acid in a compound like this compound is to retain or enhance its desired biological activity while mitigating its liabilities. A successful bioisosteric replacement can lead to improved oral bioavailability, better penetration of biological barriers like the blood-brain barrier, and a more favorable metabolic profile. nih.govtandfonline.com
The following sections explore several well-established bioisosteres for the carboxylic acid group, which are relevant for the potential modification of this compound.
| Functional Group | Typical pKa Range | Geometry | Key Characteristics |
|---|---|---|---|
| Carboxylic Acid | ~4–5 | Planar | Forms strong hydrogen bonds; often ionized at physiological pH, which can limit permeability. drughunter.comresearchgate.net |
| Tetrazole | ~4.5–4.9 | Planar | Acidity similar to carboxylic acids but more lipophilic; negative charge is delocalized over the ring. drughunter.comnih.gov |
| Hydroxamic Acid | ~8–9 | - | Moderately acidic; strong metal-chelating properties; can be metabolized to reactive species. nih.govvu.edu.au |
| 3-Hydroxyisoxazole | ~4–5 | Planar | Acidity and planarity are similar to carboxylic acids; considered more lipophilic. nih.govresearchgate.net |
| Sulfonamide | ~9–10 | Tetrahedral | Weaker acid than carboxylic acid but has a similar H-bond geometry; increases lipophilicity. drughunter.comnih.gov |
| Acylsulfonamide | ~4–5 | - | Acidity is comparable to carboxylic acids; can offer improved potency and metabolic stability. nih.govcardiff.ac.uk |
The 5-substituted 1H-tetrazole ring is one of the most widely recognized and successful non-classical bioisosteres of the carboxylic acid group, found in numerous FDA-approved drugs. drughunter.comopenaccessjournals.com Its popularity stems from the fact that its acidity (pKa ≈ 4.5–4.9) is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.5). drughunter.com The tetrazolate anion is, however, more lipophilic than the corresponding carboxylate. This increased lipophilicity can be advantageous for improving membrane permeability and oral absorption. hilarispublisher.com
The negative charge of the tetrazolate anion is delocalized over the five-membered ring, which can influence its interaction with target proteins compared to the more localized charge on a carboxylate. nih.gov A classic example of the successful application of this bioisostere is the angiotensin II receptor antagonist, losartan (B1675146). Replacing the carboxylic acid in the parent compound with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability. drughunter.comopenaccessjournals.com This strategy could be applied to this compound to potentially enhance its pharmacokinetic profile while maintaining its ability to interact with its biological target.
Hydroxamic acids, with pKa values in the range of 8-9, are moderately acidic functional groups that can also serve as bioisosteres for carboxylic acids. nih.gov While they are frequently employed in drug design for their strong metal-chelating properties, particularly as inhibitors of metalloenzymes, they have also been successfully used to mimic the carboxyl group. nih.govvu.edu.au
The replacement of a carboxylic acid with a hydroxamic acid can alter a molecule's physicochemical properties and its metabolic fate. nih.gov For instance, this substitution was explored in the development of MAP/ERK kinase (MEK) inhibitors, where benzhydroxamic acid esters were identified as effective bioisosteric replacements for anthranilic acids, showing favorable activity and ADME profiles. nih.govcambridgemedchemconsulting.com However, a potential drawback is that hydroxamic acids can undergo metabolism through sulfation and glucuronidation, which could lead to the formation of reactive, toxic metabolites. nih.govvu.edu.au This consideration would be crucial when contemplating this substitution for this compound.
The 3-hydroxyisoxazole and its sulfur-containing counterpart, 3-hydroxyisothiazole, are planar, heterocyclic bioisosteres of carboxylic acids. They exhibit pKa values of approximately 4–5, closely mimicking the acidity of the carboxyl group. nih.gov Due to their aromatic nature, they are more lipophilic and are predicted to have better permeability than carboxylic acids. researchgate.net
The 3-hydroxyisoxazole moiety is found in the naturally occurring amino acid ibotenic acid and has been extensively used in the development of potent derivatives of neurotransmitters like GABA and glutamate. nih.gov This bioisosteric replacement has been shown to be effective in maintaining or improving biological activity while enhancing the physicochemical properties of the parent molecule. This makes the 3-hydroxyisoxazole group a viable candidate for replacing the carboxylic acid in this compound, particularly if improved lipophilicity and membrane permeability are desired.
The 4-hydroxyquinolin-2-one scaffold represents a case of scaffold hopping or whole-molecule bioisosterism in relation to the 2,4-dihydroxyquinazoline (quinolinedione) core. The two scaffolds share significant structural and electronic similarity. Both are bicyclic aromatic systems containing a dione (B5365651) (or hydroxy-enone tautomer) feature, which can engage in similar interactions, such as hydrogen bonding and π-stacking, with a protein target.
Derivatives of 4-hydroxyquinolin-2-one have demonstrated a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects. researchgate.netnih.govnih.gov In the context of modifying this compound, replacing the quinazolinedione core with a 4-hydroxyquinolin-2-one scaffold, while retaining the carboxylic acid at a corresponding position, could lead to a novel chemical entity with a different intellectual property profile and potentially improved pharmacological properties. This strategy essentially maintains the key pharmacophoric features in a new chemical space.
Sulfonamides were among the earliest functional groups identified as bioisosteres for carboxylic acids, famously demonstrated by the sulfonamide class of antibacterial agents. drughunter.comnih.gov While a simple sulfonamide is considerably less acidic (pKa ≈ 9–10) than a carboxylic acid, its geometry allows it to establish similar hydrogen bond interactions, as the distance between the two oxygen atoms is comparable to that in a carboxylate. nih.govtandfonline.com
To better match the acidity of carboxylic acids, acylsulfonamides are often used. These derivatives have pKa values in the 4-5 range, making them much closer isosteres in terms of ionization state at physiological pH. nih.gov The replacement of a carboxylic acid with an N-acylsulfonamide has led to improved derivatives in several drug discovery programs. cardiff.ac.uk For example, this strategy was used to develop potent cysteinyl leukotriene (LTE4) receptor antagonists with significantly improved activity compared to the parent carboxylic acid. nih.gov This makes both sulfonamides and, more particularly, acylsulfonamides important options for the bioisosteric modification of this compound.
| Bioisostere | Example Compound | Therapeutic Area | Advantage of Replacement |
|---|---|---|---|
| Tetrazole | Losartan | Antihypertensive | Increased potency and oral bioavailability compared to the carboxylic acid analog. drughunter.comopenaccessjournals.com |
| Acylsulfonamide | Asunaprevir | Antiviral (HCV) | Significant increase in potency attributed to enhanced hydrogen bonding interactions. drughunter.com |
| Sulfonamide | Sulfadiazine | Antibacterial | Mimics p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis. nih.gov |
| Hydroxamic Acid | PD 0325901 (Mirdametinib) | Anticancer (MEK inhibitor) | Benzhydroxamic acid ester served as a bioisostere for anthranilic acid, providing good activity and ADME properties. cambridgemedchemconsulting.com |
Impact on Pharmacokinetic Properties
The replacement of a carboxylic acid with a suitable bioisostere can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are critical for transforming a potent molecule into a viable therapeutic agent.
The presence of a carboxylic acid can limit oral bioavailability due to its potential for ionization at physiological pH, which can hinder passage across the gut wall. researchgate.net Bioisosteric replacement can modulate lipophilicity and acidity, thereby influencing absorption. For example, the use of more lipophilic isosteres like 5-oxo-1,2,4-oxadiazoles in angiotensin II receptor antagonists led to increased oral bioavailability compared to their tetrazole counterparts. researchgate.net
However, the relationship is not always straightforward. While the tetrazole ring is generally more lipophilic than a carboxylic acid, its high acidity (pKa ~4.5-4.9) can still lead to poor membrane permeability and reduced oral bioavailability in some cases. nih.gov The classic example of losartan demonstrates that replacing a carboxylic acid with a tetrazole can significantly increase potency, but further optimization is often needed to perfect the pharmacokinetic profile. nih.gov In studies of quinolone carboxylic acids, high oral bioavailability (90-99%) has been achieved, indicating that the core scaffold can be amenable to good absorption, which can be fine-tuned with appropriate modifications. unimore.it
Membrane permeability is a crucial factor for oral absorption and distribution to target tissues. Carboxylic acids, being ionizable, often face challenges in passive diffusion across lipid bilayers. researchgate.netdntb.gov.ua Bioisosteres can offer significant advantages. Hydroxytriazoles, for instance, have been noted as effective surrogates for carboxylic acids that can lead to improved cell permeability. sci-hub.se
Conversely, some common bioisosteres may not guarantee better permeability. Tetrazoles, despite being more lipophilic, can form strong hydrogen bonds with water, resulting in high desolvation energies that can counteract gains in permeability. nih.gov The choice of bioisostere must therefore balance factors like acidity, lipophilicity, and hydrogen bonding capacity to optimize passage across biological membranes. nih.govresearchgate.net Small-molecule-based anion transporters have even been shown to significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers in experimental models. mdpi.com
The carboxylic acid group can be a site of metabolic transformation, primarily through glucuronidation, which facilitates excretion. While this is a normal detoxification pathway, high rates of metabolism can lead to rapid clearance and a short duration of action. The presence of a carboxylic group can influence both the toxicity and metabolic stability of drugs. mdpi.com
Bioisosteric replacement is a widely used strategy to enhance metabolic stability. nih.gov Heterocyclic systems like triazoles are generally resistant to metabolic degradation. nih.gov By replacing the carboxylic acid with a stable ring like a tetrazole or triazole, the metabolic liability at that position can be blocked, potentially leading to a longer half-life and improved pharmacokinetic profile. nih.gov
Table 2: Influence of Carboxylic Acid Bioisosteres on Pharmacokinetic Properties
| Bioisostere | Potential Impact on Oral Bioavailability | Potential Impact on Membrane Permeability | Potential Impact on Metabolic Stability |
| Tetrazolone | Can improve PK profile minia.edu.eg | May reduce clogP minia.edu.eg | Similar to COOH minia.edu.eg |
| Hydroxytriazole | Context-dependent | Can improve sci-hub.se | Generally stable |
| Tetrazole | Can be reduced due to acidity nih.gov | Can be reduced due to high desolvation energy nih.gov | Improved nih.gov |
| 5-Oxo-1,2,4-oxadiazole | Can be increased due to higher lipophilicity researchgate.net | Increased lipophilicity can improve permeability researchgate.net | Generally stable |
Modulation of Selectivity
In drug design, achieving selectivity for the intended biological target over other related targets is paramount to minimizing off-target side effects. The carboxylic acid group often acts as a key interaction point (e.g., through hydrogen bonding or ionic interactions) within a receptor's binding pocket. Modifying or replacing this group can alter the binding mode and significantly impact selectivity. researchgate.net
For example, in the development of β3-adrenergic receptor agonists, the replacement of a carboxylic acid moiety with acylsulfonamide derivatives led to compounds with not only higher potency but also greater functional selectivity for the β3 receptor over β1 and β2 subtypes. researchgate.net In the context of quinazoline-based molecules, optimization of the scaffold has led to the discovery of potent and selective Toll-like receptor 7 (TLR7) agonists. Similarly, the development of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has yielded selective inhibitors of cancer-associated carbonic anhydrase (CA) isoforms IX and XII over the cytosolic isoforms I and II. Furthermore, introducing a 2-substituted phenylquinoline-4-carboxylic acid group into molecules has resulted in inhibitors with significant selectivity for histone deacetylase 3 (HDAC3). These examples underscore how strategic modifications around a core scaffold containing a carboxylic acid, or the bioisosteric replacement of the acid itself, can be a powerful tool for fine-tuning the selectivity profile of a drug candidate.
Hit-to-Lead Optimization Strategies
Hit-to-lead (H2L) optimization is a critical phase in drug discovery aimed at transforming a preliminary "hit" compound, identified from screening, into a more promising "lead" compound with improved potency, selectivity, and drug-like properties. nih.govyoutube.com For quinazoline-based carboxylic acids, this process involves systematic medicinal chemistry efforts to enhance their therapeutic potential.
A key strategy in the optimization of quinazoline (B50416) scaffolds is structural modification to improve target binding and selectivity. nih.gov For instance, in the development of novel Aurora A kinase inhibitors, structural simplification was applied to a quinazoline-based scaffold. This involved removing a long aliphatic chain and an amide spacer, and replacing a fused six-membered ring with a phthalazine (B143731) ring isostere to enhance selectivity for Aurora A over Aurora B kinase. nih.gov
Another common approach is the exploration of structure-activity relationships (SAR) by introducing various substituents onto the quinazoline core. In the development of 2-aryl-quinazoline-4-yl aminobenzoic acid derivatives as carbonic anhydrase (CA) inhibitors, the position of the carboxylic acid functionality on the anilino motif was varied (ortho, meta, or para). nih.gov This systematic modification revealed that para-isomers exhibited the highest inhibitory activity against the cancer-associated hCA IX isoform. nih.gov
The table below summarizes optimization strategies and their outcomes for different quinazoline-based carboxylic acid derivatives.
| Scaffold/Derivative | Target | Optimization Strategy | Key Findings |
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Carbonic Anhydrase (CA) IX and XII | Varying the position of the carboxylic acid on the anilino ring. | Para-substituted isomers showed the highest potency against hCA IX and XII. nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Structural simplification and introduction of halogen substituents. | The fluorine group on the quinazoline ring and the bromine on the phenyl ring enhanced binding and selectivity. nih.gov |
| 2-phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylases (HDACs) | Introduction of hydroxamic acid or hydrazide zinc-binding groups. | The hydrazide-bearing compounds showed improved enzyme inhibitory activities. frontiersin.org |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | Synthesis of a series of derivatives to explore SAR. | Compound P6 was identified as a potent and selective SIRT3 inhibitor. frontiersin.org |
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in guiding H2L optimization. nih.gov These in silico techniques help to predict the binding modes of newly designed analogs and prioritize the synthesis of compounds with the highest potential for improved activity and properties. nih.gov For example, molecular docking was used to understand the binding interactions of a novel quinazoline-based Aurora A kinase inhibitor, revealing key interactions with amino acid residues in the active site. nih.gov
Preclinical Development Considerations
Preclinical development involves a series of laboratory studies to evaluate the safety and efficacy of a lead compound before it can be tested in humans. For quinazoline-based carboxylic acids, this phase assesses their pharmacokinetic profiles, metabolic stability, and potential for off-target effects.
A significant consideration for this class of compounds is their metabolic stability. The quinazoline core can be susceptible to metabolism, which can affect the compound's half-life and bioavailability. youtube.com Researchers often introduce modifications, such as halogen atoms, to block potential sites of metabolism and improve metabolic stability. youtube.com
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for determining the druggability of a compound. For example, a potent quinoline-based dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, compound 41, was found to possess significant oral bioavailability (F = 56%) and a reasonable elimination half-life (t1/2 = 2.78 h) after oral dosing in preclinical studies, supporting its potential for further development. nih.gov
The table below outlines key preclinical parameters and findings for representative quinazoline-related carboxylic acids.
| Compound/Derivative Class | Parameter Evaluated | Key Findings |
| 4-Quinoline Carboxylic Acids (DHODH inhibitors) | Oral Bioavailability, Half-life | Lead compound 41 showed good oral bioavailability (56%) and a suitable elimination half-life (2.78 h). nih.gov |
| Quinazoline-based Carboxylic Acids (General) | Metabolic Stability | The phenol (B47542) moiety can be a metabolic hotspot; replacement or substitution is a common strategy to improve stability. youtube.com |
| 2-Arylquinazoline derivatives | In vitro anti-proliferative activity | Selected compounds were evaluated against a panel of 59 human cancer cell lines by the NCI-USA. nih.gov |
| 2-styryl-4-quinoline carboxylic acids | Mechanism of Action | Studies on cancer cell lines revealed cell cycle arrest and induction of apoptosis as mechanisms of action. researchgate.net |
Furthermore, assessing the mechanism of action is a crucial part of preclinical development. For a series of 2-styryl-4-quinoline carboxylic acids, studies were conducted on cancer cell lines to determine their effect on the cell cycle and apoptosis. It was found that these compounds could cause cell cycle arrest and induce apoptosis, providing insight into their anticancer effects. researchgate.net
Repurposing Potential of Quinazoline-based Carboxylic Acids
Drug repurposing, or finding new therapeutic uses for existing or failed drugs, is a valuable strategy in pharmaceutical development. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. mdpi.comresearchgate.net This versatility makes quinazoline-based compounds, including those with carboxylic acid functionalities, attractive candidates for repurposing.
Quinazoline derivatives have been investigated for a wide range of therapeutic applications beyond their initial intended use. For example, compounds initially designed as anticancer agents have shown potential in other areas. The broad biological activity of the quinazoline core suggests that derivatives could be repurposed for indications such as:
Antimicrobial agents : Some quinazoline derivatives have demonstrated antimicrobial and antifungal activities. orientjchem.org
Anti-inflammatory drugs : The quinazoline scaffold is present in compounds with anti-inflammatory properties. researchgate.net
Antiviral agents : Certain quinazoline-based molecules have been explored for their antiviral potential. mdpi.com
The presence of the carboxylic acid group can be particularly advantageous for repurposing, as it can be modified to alter the compound's physicochemical properties, such as solubility and cell permeability, or to serve as a handle for conjugation to other molecules. nih.gov
The diverse biological activities of quinazoline derivatives are highlighted in the table below, indicating potential areas for repurposing.
| Quinazoline Derivative Class | Original/Primary Target Area | Potential Repurposing Areas |
| Gefitinib, Erlotinib | Anticancer (EGFR inhibitors) | Antiviral, Anti-inflammatory mdpi.comresearchgate.net |
| General Quinazoline Scaffolds | Anticancer | Antimicrobial, Antifungal, Antihypertensive researchgate.netorientjchem.org |
| Quinazoline-2,4(1H,3H)-diones | Various | CNS disorders, Anti-inflammatory mdpi.com |
Given the extensive research into the synthesis and biological evaluation of quinazoline-based carboxylic acids for various targets, a wealth of data exists that could be mined for repurposing opportunities. By screening these compounds against different biological targets, it may be possible to identify novel therapeutic applications for molecules that were previously synthesized for other purposes.
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–140°C | Higher temps favor cyclization but risk decomposition |
| Catalyst Loading | 5–15 mol% | Excess catalyst may promote side reactions |
| Solvent | Ethanol/water mixtures | Polar protic solvents enhance solubility |
| Reaction Time | 2–6 hours (conventional) | Reduced to <1 hour with microwave assistance |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
- ¹H/¹³C NMR : Confirm the quinazoline core and substituents. Key signals include:
- C7-carboxylic acid : Downfield ¹³C peak at ~170–175 ppm.
- Hydroxyl protons : Broad signals at δ 10–12 ppm in DMSO-d₆ .
- IR Spectroscopy : O–H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches confirm functional groups .
- HPLC-MS : Purity assessment and molecular ion ([M+H]⁺) identification. Use C18 columns with 0.1% formic acid in mobile phases .
Q. Data Interpretation Challenges :
- Tautomerism in hydroxyquinazolines may cause splitting of NMR signals. Use variable-temperature NMR to resolve .
What known biological activities have been reported for quinazoline-carboxylic acid derivatives, and how do structural modifications influence these activities?
Answer:
Quinazoline-carboxylic acids exhibit antimicrobial , anticancer , and enzyme-inhibitory properties. For example:
Q. Structure-Activity Relationship (SAR) Insights :
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| C2/C4 | –OH, –Cl | Increased solubility vs. lipophilicity |
| C7 | –COOH vs. ester | Carboxylic acid critical for target binding |
| N1/N3 | Alkyl substituents | Modulates metabolic stability |
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer:
Contradictions often arise from variability in assay conditions or compound purity . Methodological strategies include:
- Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Purity validation : Confirm via HPLC (>98%) and elemental analysis .
- Control experiments : Test for off-target effects (e.g., redox activity) using radical scavenging assays .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may stem from differences in ATP concentrations (1–10 mM range). Normalize data to ATP Km values .
What computational methods are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?
Answer:
- DFT Calculations : Predict tautomeric preferences and pKa values. The keto-enol equilibrium at C2/C4 hydroxyls affects solubility .
- Molecular Dynamics (MD) : Simulate pH-dependent stability (e.g., carboxylate deprotonation at pH >4) .
- QSAR Models : Correlate substituent effects with logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
